molecular formula C20H22ClN3O3 B4730347 N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-methoxybenzamide

N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-methoxybenzamide

Katalognummer B4730347
Molekulargewicht: 387.9 g/mol
InChI-Schlüssel: AAQGHSXVZUIFPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-methoxybenzamide, commonly known as MLN8054, is a small molecule inhibitor that targets the Aurora A kinase enzyme. Aurora A kinase is a protein that plays a crucial role in cell division, and its overexpression has been linked to various types of cancer. MLN8054 has shown promising results in preclinical studies and is currently being investigated as a potential anticancer drug.

Wirkmechanismus

MLN8054 inhibits the activity of Aurora A kinase, which is involved in the regulation of cell division. By inhibiting Aurora A kinase, MLN8054 disrupts the normal cell cycle and induces cell death in cancer cells.
Biochemical and Physiological Effects:
MLN8054 has been shown to induce cell death in cancer cells by inducing mitotic defects and disrupting the normal cell cycle. It has also been shown to inhibit the formation of new blood vessels, which is important for tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of MLN8054 is its specificity for Aurora A kinase, which reduces the risk of off-target effects. However, like many small molecule inhibitors, MLN8054 has limitations in terms of bioavailability and toxicity. It also requires further optimization to improve its pharmacokinetic properties.

Zukünftige Richtungen

There are several potential future directions for MLN8054 research. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer. Another direction is the investigation of MLN8054 in combination with immunotherapy, which has shown promising results in the treatment of various types of cancer. Additionally, further optimization of MLN8054 and other Aurora A kinase inhibitors may lead to the development of more effective anticancer drugs.

Wissenschaftliche Forschungsanwendungen

MLN8054 has been extensively studied for its potential as an anticancer drug. Preclinical studies have shown that MLN8054 inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer. It has also been shown to inhibit tumor growth in mouse models of cancer.

Eigenschaften

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3/c1-14(25)23-10-12-24(13-11-23)19-17(21)4-3-5-18(19)22-20(26)15-6-8-16(27-2)9-7-15/h3-9H,10-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQGHSXVZUIFPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-4-methoxybenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.